An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide
An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide
This guide provides a detailed examination of the essential physicochemical properties of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering both foundational data and the experimental rationale crucial for its application in research and development.
Introduction: The Significance of Indazole Derivatives
Indazole derivatives are a class of heterocyclic compounds recognized for their wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1] The introduction of a fluorine atom, as in 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide, can significantly modulate a molecule's metabolic stability, binding affinity, and lipophilicity, making it a key structural motif in modern drug design. Understanding the fundamental physicochemical properties of this compound is a critical first step in harnessing its therapeutic potential, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Identity and Structure
A precise understanding of a compound's structure is fundamental to all further analysis.
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Chemical Name: 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide
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CAS Number: 1203-98-1[2]
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Molecular Formula: C₈H₇FN₄O
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Molecular Weight: 194.17 g/mol
The molecular structure consists of a bicyclic indazole core, fluorinated at the 5-position, with a carboxylic acid hydrazide group at the 3-position. This hydrazide functional group is a key reactive handle for the synthesis of more complex derivatives.
Core Physicochemical Properties: A Quantitative Overview
The physicochemical properties of a drug candidate are pivotal as they directly influence its formulation, stability, and pharmacokinetic behavior.[3][4] A summary of the key properties for 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide is presented below.
| Property | Value / Range | Significance in Drug Development |
| Melting Point (°C) | Data not consistently available; requires experimental determination. | Influences compound purity, stability, and formulation choices (e.g., solid dosage forms). |
| Aqueous Solubility | Predicted to be low; requires experimental determination. | Directly impacts bioavailability. Poor solubility can lead to erratic absorption and limit therapeutic efficacy.[5][6][7] |
| pKa (Acid Dissociation Constant) | Estimated to have both acidic (indazole N-H) and basic (hydrazide) centers. | Governs the ionization state at physiological pH, which affects solubility, permeability across membranes, and receptor binding.[3][4][8] |
| LogP (Octanol-Water Partition Coefficient) | Requires experimental determination. | A key measure of lipophilicity, which influences membrane permeability, plasma protein binding, and metabolic clearance.[9][10] |
Experimental Methodologies and Rationale
Accurate and reproducible data is the bedrock of scientific integrity. This section details standardized protocols for determining the critical physicochemical properties outlined above, explaining the causality behind the experimental design.
Determination of Aqueous Solubility: The Shake-Flask Method
Rationale: The shake-flask method, as described in OECD Guideline 105, is considered the "gold standard" for determining the thermodynamic solubility of a compound.[11][12][13] It measures the equilibrium concentration of a substance in a saturated solution, providing a definitive value that is crucial for preclinical development. This method is chosen over kinetic solubility assays when a precise, formulation-relevant value is required.[5][6]
Caption: Workflow for the OECD 105 Shake-Flask Solubility Method.
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Preparation: Add an excess amount of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide solid to three separate glass flasks containing a precise volume of the test medium (e.g., phosphate-buffered saline, pH 7.4). The excess solid is critical to ensure that equilibrium is established with an undissolved phase.[13][14]
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Equilibration: Seal the flasks and place them in a constant temperature shaker bath (e.g., 25°C). Agitate for a sufficient duration (e.g., 48 hours) to allow the system to reach equilibrium. Preliminary tests can determine the minimum time required.[12]
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Phase Separation: After equilibration, cease agitation and allow the flasks to stand, permitting the excess solid to sediment.
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Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the sample using a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any microscopic undissolved particles. This step is crucial to avoid overestimation of solubility.
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Quantification: Analyze the filtrate using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of the compound.
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Reporting: The average concentration from the three flasks is reported as the thermodynamic aqueous solubility at the specified pH and temperature.
Determination of pKa
Rationale: The pKa value indicates the pH at which a compound is 50% ionized and 50% unionized.[4] This is a critical parameter as the ionization state dramatically affects a molecule's solubility, lipophilicity, and ability to cross biological membranes. For a compound like 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide with multiple ionizable centers, methods that can resolve these values are necessary. HPLC-based methods are particularly advantageous for compounds with poor aqueous solubility.[15][16]
Caption: Influence of pKa and pH on key drug properties.
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Mobile Phase Preparation: Prepare a series of mobile phases with identical organic modifier concentrations (e.g., 50% acetonitrile) but buffered at different pH values, typically spanning a range from pH 2 to pH 10.
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Chromatographic Analysis: Inject a standard solution of the compound onto a reverse-phase HPLC column (e.g., C18) and elute isocratically with each prepared mobile phase.
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Data Collection: Record the retention time (t_R) of the compound at each pH.
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Data Plotting: Plot the retention time (or capacity factor, k') as a function of the mobile phase pH.
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pKa Determination: The resulting plot will be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.[16] For a molecule with multiple pKa values, multiple inflection points may be observed.
Conclusion
The physicochemical properties of 5-Fluoro-1H-indazole-3-carboxylic acid hydrazide are foundational to its potential as a scaffold in drug discovery. The protocols and rationale detailed in this guide provide a framework for the robust and reliable characterization of this and similar molecules. Accurate determination of solubility and pKa is not merely a data collection exercise; it is an essential component of a scientifically-driven approach to developing safe and effective therapeutics. These parameters provide the critical insights needed to guide formulation development, predict in vivo behavior, and ultimately, enhance the probability of success for new drug candidates.
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